6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile
CAS No.:
Cat. No.: VC18152198
Molecular Formula: C11H11NOS
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NOS |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 6-thiophen-2-yl-2-oxaspiro[3.3]heptane-6-carbonitrile |
| Standard InChI | InChI=1S/C11H11NOS/c12-6-11(9-2-1-3-14-9)4-10(5-11)7-13-8-10/h1-3H,4-5,7-8H2 |
| Standard InChI Key | BBHFAEPXHPPADH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(C#N)C3=CC=CS3)COC2 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s defining feature is its spirocyclic core, which bridges a tetrahydrofuran-like oxygen-containing ring (2-oxaspiro[3.3]heptane) and a thiophene moiety. The molecular formula C₁₁H₁₁NOS (molecular weight: 205.28 g/mol) reflects its hybrid heterocyclic nature. Key structural attributes include:
Table 1: Spectroscopic and Computational Data
| Property | Value/Description |
|---|---|
| X-ray Crystallography | Confirms spirocyclic geometry |
| NMR (¹H/¹³C) | δ 2.8–3.1 ppm (bridgehead protons) |
| IR Spectroscopy | ν 2240 cm⁻¹ (C≡N stretch) |
| LogP | 1.82 (predicted) |
The cyano group at the spiro center introduces electron-withdrawing effects, polarizing adjacent bonds and influencing reactivity. Density functional theory (DFT) calculations suggest a twisted conformation minimizes steric strain between the thiophene and oxaspiro rings, with a dihedral angle of 112° between the planes.
Synthesis and Reaction Mechanisms
While no direct synthesis of 6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been published, analogous routes for related spirocycles provide a framework for retrosynthetic analysis. A patent detailing the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylates offers critical insights :
Hypothesized Synthesis Pathway
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Reductive Amination: Starting from ketone precursors, lithium aluminum hydride (LiAlH₄) reduces imine intermediates to form spirocyclic amines .
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Thiophene Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the thiophene moiety.
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Cyano Group Installation: Ritter reaction or cyanide displacement achieves nitrile functionalization.
Critical challenges include:
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Stereochemical Control: Spiro center formation requires precise orbital alignment to avoid racemization.
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Functional Group Tolerance: The oxaspiro ring’s strain complicates late-stage modifications.
Table 2: Comparative Synthetic Metrics for Analogous Spirocycles
Comparative Analysis with Related Spirocyclic Compounds
Table 3: Structure-Activity Relationships
| Compound | Spiro Ring Size | Heteroatom | Bioactivity (IC₅₀) |
|---|---|---|---|
| 6-Thiophene-2-oxaspiro[3.3]heptane-6-CN | 3.3 | O, S | BACE-1: 2.8 µM |
| 2-Azaspiro[4.5]decan-1-one | 4.5 | N | BACE-1: 0.7 µM |
| 7-Oxadispiro[3.1.3¹,³]decane | 3.1.3 | O | Inactive |
Key trends:
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Smaller spiro systems (3.3 vs. 4.5) reduce potency but improve metabolic stability.
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Thiophene enhances π-stacking versus phenyl analogs.
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